molecular formula C₃¹³CH₅Br¹⁵N₂O₂ B1151449 5-Bromodihydrouracil-13C1, 15N2

5-Bromodihydrouracil-13C1, 15N2

Cat. No.: B1151449
M. Wt: 195.98
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromodihydrouracil-¹³C₁,¹⁵N₂ is a stable isotope-labeled analog of dihydrouracil, a pyrimidine derivative involved in nucleotide metabolism. The compound features a bromine atom at the 5-position of the uracil ring and is enriched with stable isotopes ¹³C (carbon-13) at one position and ¹⁵N (nitrogen-15) at two nitrogen sites. This labeling enables precise tracking of metabolic pathways, degradation studies, or pharmacokinetic analyses using techniques like mass spectrometry or nuclear magnetic resonance (NMR) .

Properties

Molecular Formula

C₃¹³CH₅Br¹⁵N₂O₂

Molecular Weight

195.98

Synonyms

5-Bromodihydro-2,4(1H,3H)-pyrimidinedione-13C1, 15N2;  5-Bromo-5,6-dihydrouracil-13C1, 15N2;  5-Bromodihydrouracil-13C1, 15N2;  NSC 44132-13C1, 15N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Halogen Substitution :

  • 5-Bromodihydrouracil : Bromine’s larger atomic radius and lipophilicity may influence binding affinity in enzymatic studies compared to fluorine in 5-fluorouracil. This difference is critical in DNA repair studies, where bromine can act as a steric or electronic probe .
  • 5-Fluorouracil : Fluorine’s electronegativity mimics hydrogen, making it a thymidine analog that disrupts DNA synthesis in cancer cells. Its isotope-labeled form is widely used in oncology research .

Isotopic Labeling Patterns :

  • 5-Bromodihydrouracil-¹³C₁,¹⁵N₂ includes dual nitrogen-15 labels, ideal for dual-isotope experiments (e.g., ¹⁵N tracing alongside ¹³C in metabolic flux analysis). In contrast, 5-fluorouracil-¹³C,¹⁵N₂ provides a single ¹³C and two ¹⁵N labels, optimizing detection sensitivity in LC-MS workflows .

Research Applications :

  • 5-Fluorouracil-¹³C,¹⁵N₂ : Validated for quantifying drug uptake and resistance mechanisms in tumors, with protocols emphasizing its >95% purity to avoid analytical interference .
  • 5-Bromodihydrouracil-¹³C₁,¹⁵N₂ : Likely used in niche studies of dihydropyrimidine dehydrogenase (DPD) activity, given dihydrouracil’s role in catabolizing fluorouracil .

Critical Considerations for Isotope-Labeled Compounds

Purity and Contamination :

  • Commercial ¹⁵N₂ gas stocks are often contaminated with ¹⁵N-ammonium or nitrate, which can skew nitrogen fixation assays . While this issue pertains to gaseous ¹⁵N₂, it underscores the need for rigorous quality control in isotope-labeled compounds like 5-bromodihydrouracil-¹³C₁,¹⁵N₂.

Solubility and Preparation :

  • Degassing water improves ¹⁵N₂ dissolution efficiency by reducing competing gases (e.g., ¹⁴N₂) . For solid compounds like 5-bromodihydrouracil-¹³C₁,¹⁵N₂, solubility in aqueous or organic solvents must be optimized to ensure homogeneous tracer distribution.

Analytical Sensitivity: Isotope dilution mass spectrometry (IDMS) relies on high isotopic enrichment (>98%) to distinguish labeled compounds from natural abundance isotopes. For example, 5-fluorouracil-¹³C,¹⁵N₂’s ¹³C/¹⁵N labels reduce background noise in quantitative assays .

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